Hif-2|A-IN-7 - 2511247-29-1

Hif-2|A-IN-7

Catalog Number: EVT-15276477
CAS Number: 2511247-29-1
Molecular Formula: C18H9F6NO2
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hif-2|A-IN-7 is a small molecule antagonist specifically designed to inhibit the activity of hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a critical role in cellular responses to hypoxia and is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). The compound has garnered attention due to its potential therapeutic applications in oncology, as it disrupts the dimerization of HIF-2α with its partner aryl hydrocarbon receptor nuclear translocator (ARNT) .

Source and Classification

Hif-2|A-IN-7 is classified under small molecule inhibitors targeting transcription factors. It belongs to a novel class of therapeutics aimed at modulating the activity of HIF proteins, which are pivotal in tumorigenesis and adaptation to low oxygen environments . The compound was developed through structure-based design, leveraging insights from biophysical studies that identified potential binding sites within the HIF-2α protein .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hif-2|A-IN-7 involves several key steps that focus on optimizing the binding affinity and pharmacological properties of the molecule. The development process typically includes:

  1. Structure-Based Design: Utilizing crystallographic data of the HIF-2α/ARNT complex to identify hydrophobic pockets suitable for ligand binding .
  2. Iterative Synthesis: Compounds are synthesized and tested iteratively, adjusting chemical structures based on binding affinities measured through techniques like microscale thermophoresis .
  3. Purification: The synthesized compounds are purified using chromatographic techniques to ensure high purity and yield, which are critical for biological testing.

The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

Hif-2|A-IN-7 exhibits a specific molecular structure that allows it to interact effectively with the PAS-B domain of HIF-2α. The binding site is characterized by:

  • Binding Pocket: The compound fits into a hydrophobic pocket within the PAS-B domain, facilitating allosteric inhibition of HIF-2α dimerization with ARNT .
  • Key Interactions: Structural studies indicate that Hif-2|A-IN-7 forms multiple hydrophobic interactions and hydrogen bonds with specific residues in the binding pocket, contributing to its stability and efficacy .

Crystallographic data has provided insights into the precise orientation of Hif-2|A-IN-7 within the target protein, revealing conformational changes that destabilize the heterodimeric complex essential for HIF activity.

Chemical Reactions Analysis

Reactions and Technical Details

Hif-2|A-IN-7 primarily functions through non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:

  1. Allosteric Modulation: By binding to HIF-2α, Hif-2|A-IN-7 alters the conformation of the protein, thereby inhibiting its ability to dimerize with ARNT .
  2. Disruption of Dimerization: The compound effectively reduces the stability of the HIF-2α/ARNT heterodimer, leading to decreased transcriptional activity of target genes involved in tumorigenesis .

This mechanism underscores its potential as a therapeutic agent against tumors driven by aberrant HIF signaling.

Mechanism of Action

Process and Data

The action of Hif-2|A-IN-7 involves several critical steps:

  1. Binding: The compound binds to the PAS-B domain of HIF-2α.
  2. Conformational Change: This binding induces a conformational change that destabilizes the interaction between HIF-2α and ARNT .
  3. Transcriptional Inhibition: As a result, there is reduced activation of hypoxia-responsive genes that promote tumor growth and survival under low oxygen conditions.

Studies have shown that this mechanism leads to significant anti-tumor effects in preclinical models, highlighting its therapeutic promise .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hif-2|A-IN-7 possesses several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is essential for understanding dosage and pharmacokinetics.
  • Solubility: The solubility profile affects bioavailability; studies indicate favorable solubility characteristics for effective systemic delivery.
  • Stability: Thermal and chemical stability assessments are crucial for ensuring long shelf-life and efficacy during storage.

Characterization data typically includes detailed NMR spectra, mass spectrometry results, and solubility tests to confirm these properties .

Applications

Scientific Uses

Hif-2|A-IN-7 has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application is as an anti-cancer agent targeting ccRCC by inhibiting HIF signaling pathways.
  2. Research Tool: It serves as a valuable tool in studying hypoxia-related biological processes and understanding the role of HIF proteins in various diseases.
  3. Drug Development: The compound's development has implications for creating new therapies targeting other conditions influenced by hypoxia, including cardiovascular diseases.

The ongoing research into Hif-2|A-IN-7 continues to uncover its full potential in both therapeutic contexts and basic biological research .

Molecular Mechanisms of HIF-2α Inhibition

Allosteric Modulation of HIF-2α/ARNT Heterodimerization

HIF-2α-IN-7 belongs to a class of selective small-molecule inhibitors that disrupt the heterodimerization of HIF-2α with its binding partner ARNT (HIF-1β). This inhibition occurs through allosteric modulation of the HIF-2α PAS-B domain, a structural motif critical for protein-protein interactions. The PAS-B domain contains a hydrophobic cavity of ~290 ų, which is absent in HIF-1α, enabling isoform-specific targeting [2] [9].

PAS-B Domain Targeting and Conformational Disruption

Binding of HIF-2α-IN-7 to the PAS-B cavity induces conformational rearrangements that propagate to the β-sheet dimerization interface. Molecular dynamics simulations reveal that ligand occupancy:

  • Displaces structural water molecules within the cavity
  • Triggers twisting/bending deformations in the β-sheet surface (Aβ, Iβ, Hβ strands)
  • Reduces structural flexibility of the dimerization interface [6] [10]

These changes impair HIF-2α’s ability to form a stable complex with ARNT. Crystallographic studies confirm that inhibitors like HIF-2α-IN-7 stabilize a conformation where key ARNT-contact residues are misaligned, reducing heterodimer affinity by 3–4 kcal/mol [6] [9].

Table 1: Structural Consequences of HIF-2α-IN-7 Binding to the PAS-B Domain

ParameterApo StateHIF-2α-IN-7 Bound StateFunctional Impact
Cavity Volume290 ų (hydrated)Occupied by ligandDisplaces water network
β-Sheet GeometryPlanar conformationTwisted/bent conformationMisaligns ARNT contact residues
Residue MobilityHigh (Aβ/Iβ/Hβ)Reduced flexibilityImpairs adaptive dimerization

Role of Key Residues in Ligand Binding Dynamics

Specific residues within the PAS-B cavity mediate high-affinity binding of HIF-2α-IN-7:

  • Tyr281: Forms a π-hydrogen bond with aromatic rings of inhibitors, contributing ~40% of binding energy [3] [9].
  • Met252: Engages in hydrophobic interactions with halogen substituents (e.g., bromine/chlorine). Mutations (M252A) reduce inhibitor potency by >100-fold [3] [6].
  • His248: Electrostatic interactions with nitro groups or heterocyclic nitrogens stabilize ligand orientation [6] [10].

Biophysical studies (ITC, NMR) confirm sub-μM binding affinity (KD = 50–100 nM) driven by enthalpy, indicating strong complementarity between HIF-2α-IN-7 and the PAS-B pocket [3] [9].

Transcriptional Regulation of Hypoxia-Inducible Genes

Competitive Binding to Hypoxia-Response Elements (HREs)

By preventing HIF-2α/ARNT heterodimerization, HIF-2α-IN-7 abolishes the complex’s ability to bind hypoxia-response elements (HREs; consensus: 5′-RCGTG-3′) in target gene promoters. Chromatin immunoprecipitation (ChIP) assays demonstrate:

  • >90% reduction in HIF-2α occupancy at core HREs in VEGFA and EPO enhancers
  • Preferential disruption of distal HREs (typical of HIF-2α) vs. promoter-proximal HREs (HIF-1α-dominated) [1] [7] [9]

This selective inhibition arises because HIF-2α predominantly regulates genes involved in chronic hypoxia adaptation, while HIF-1α controls acute responses [7].

Suppression of Oncogenic Transcriptional Programs

HIF-2α-IN-7 downregulates oncogenic drivers pivotal in tumor progression:

  • VEGF/VEGFA: Suppression reduces angiogenesis by 70–80% in VHL-deficient RCC models [1] [5].
  • Cyclin D1 (CCND1): Inhibition decreases G1/S phase progression, suppressing tumor cell proliferation [1] [9].
  • GLUT1 (SLC2A1): Downregulation impairs glucose uptake, compromising metabolic adaptation [8] [9].

Table 2: Gene Targets Suppressed by HIF-2α-IN-7

Target GeneFunctionFold Reduction (mRNA)Pathophysiological Role
VEGFAAngiogenesis4–5xTumor neovascularization
CCND1Cell cycle progression3–4xRCC proliferation
TGFαGrowth factor signaling2–3xAutocrine growth stimulation
SLC2A1Glucose transport3xWarburg effect maintenance
EPOErythropoiesis2xParaneoplastic polycythemia

Transcriptomic profiling in ccRCC cells reveals that HIF-2α-IN-7 reverses >80% of hypoxia-induced gene expression, confirming its role in blocking transactivation domains (NTAD/CTAD) of HIF-2α. This occurs without affecting HIF-1α-dependent transcription, underscoring its selectivity [1] [9].

Properties

CAS Number

2511247-29-1

Product Name

Hif-2|A-IN-7

IUPAC Name

3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile

Molecular Formula

C18H9F6NO2

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1

InChI Key

ZIEZRTWLAIDXDH-BLLLJJGKSA-N

Canonical SMILES

C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F

Isomeric SMILES

C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.